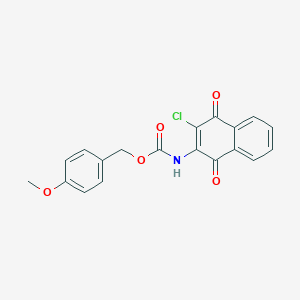

4-methoxybenzyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxybenzyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate is a chemical compound with the molecular formula C19H14ClNO5 . It is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of this compound involves a carbamate group attached to a 4-methoxybenzyl group and a 3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl group . The molecular weight is 371.77 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 371.77 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .Scientific Research Applications

Oxidative Debenzylation of Esters

4-Methoxy-α-methylbenzyl esters, derived from a similar protective group strategy, demonstrate the effectiveness of oxidative debenzylation using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). This process is notable for its compatibility with various sensitive functional groups, suggesting potential applications in synthesizing compounds with delicate structures (Yoo, Kim Hye, & Kyu, 1990).

Selective Deprotection of Hydroxy Functions

The selective deprotection of 4-methoxybenzyl (MPM) and 3,4-dimethoxybenzyl (DMPM) protecting groups using DDQ under neutral conditions highlights a refined approach to manipulating hydroxy functional groups, essential for complex molecule synthesis (Horita et al., 1986).

Photocatalytic Oxidation of Alcohols

The photocatalytic oxidation of benzyl alcohol and its derivatives, including 4-methoxybenzyl alcohol, into corresponding aldehydes using titanium dioxide under visible light, illustrates an environmentally friendly approach to obtaining key intermediates in organic synthesis. This process benefits from high conversion and selectivity, underscoring the potential for developing sustainable synthetic pathways (Higashimoto et al., 2009).

Novel Solvatochromic Fluorophores

Compounds incorporating the naphthalimide unit, related to the core structure of the compound , have been developed as novel solvatochromic fluorophores, indicating applications in materials science and sensor technology. The presence of methoxy groups significantly influences the fluorescence solvatochromism of these materials (Umeda et al., 2011).

Antidepressant Effects of Naphthoate Derivatives

A study on 4-hydroxybenzyl alcohol 2-naphthoate, which shares a structural motif with the compound , revealed its potent antidepressant activity. The mechanism involves modulation of the monoaminergic, GABAergic system, and BDNF signaling pathways, offering a glimpse into potential therapeutic applications of structurally related compounds (Zhang et al., 2018).

properties

IUPAC Name |

(4-methoxyphenyl)methyl N-(3-chloro-1,4-dioxonaphthalen-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClNO5/c1-25-12-8-6-11(7-9-12)10-26-19(24)21-16-15(20)17(22)13-4-2-3-5-14(13)18(16)23/h2-9H,10H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNVPDTSEKRYWGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC(=O)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-(3-(naphthalen-1-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2730831.png)

![2-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-N-(4-chlorophenyl)-2-methyl-1-hydrazinecarboxamide](/img/structure/B2730832.png)

![N-(2-Phenylethyl)-N'-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2730834.png)

![Tert-butyl N-[(3S,4S)-4-[amino(phenyl)methyl]oxolan-3-yl]carbamate](/img/structure/B2730838.png)

![2-(4-Oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetohydrazide](/img/structure/B2730840.png)

![N-[1-(3,4-Dihydroxyphenyl)propan-2-yl]but-2-ynamide](/img/structure/B2730841.png)

![Ethyl 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetate](/img/structure/B2730852.png)

![4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxamide](/img/structure/B2730853.png)